molecular formula C16H14ClNO3S B2950394 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CHLOROTHIOPHENE-2-CARBOXAMIDE CAS No. 1448053-62-0

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CHLOROTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B2950394
CAS No.: 1448053-62-0
M. Wt: 335.8
InChI Key: NKZVMTQRMMEXMD-UHFFFAOYSA-N
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Description

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide is a synthetic small molecule characterized by a benzofuran core linked to a hydroxypropyl chain and a 5-chlorothiophene-2-carboxamide moiety. The benzofuran scaffold is known for its pharmacological relevance, particularly in modulating receptor interactions and metabolic stability .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c17-15-6-5-14(22-15)16(20)18-8-7-11(19)13-9-10-3-1-2-4-12(10)21-13/h1-6,9,11,19H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZVMTQRMMEXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzofuran and thiophene rings, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance reaction efficiency and throughput .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide can produce an amine .

Mechanism of Action

The mechanism of action of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuran/Carboxamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Solubility (mg/mL) Pharmacological Notes
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide (Target Compound) Benzofuran 3-Hydroxypropyl, 5-chlorothiophene-2-carboxamide ~347.84* Moderate (0.1–1.0) Potential CNS/ metabolic applications
5-Cyclopropyl-2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide () Benzofuran Cyclopropyl, 4-fluorophenyl, methylsulfonylamino, hydroxyethyl ~446.51* Low (<0.1) Requires surfactants for formulation
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide () Dihydroisobenzofuran Dimethylaminopropyl, 4-fluorophenyl, nitrile oxide ~385.43* Moderate (0.5–2.0) Neuroactive candidate
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () Cyclopropane Diethylamide, 4-methoxyphenoxy, phenyl ~339.42* High (>2.0) Diastereomer-dependent activity

*Calculated using PubChem molecular formula tools.

Key Comparative Insights

Benzofuran vs. Dihydroisobenzofuran Scaffolds

The target compound’s benzofuran core offers planar aromaticity, favoring π-π stacking with hydrophobic protein pockets, whereas dihydroisobenzofuran derivatives () exhibit partial saturation, reducing metabolic oxidation but limiting rigidity for target binding . The hydroxypropyl chain in the target compound improves aqueous solubility compared to the dimethylaminopropyl group in , which may enhance blood-brain barrier penetration .

Substituent Effects on Solubility and Bioavailability

  • Chlorothiophene vs. Fluorophenyl Groups : The 5-chlorothiophene in the target compound increases lipophilicity (clogP ~3.5) relative to the 4-fluorophenyl group in (clogP ~4.2), suggesting differences in membrane permeability and CYP450-mediated metabolism .
  • Hydroxypropyl vs. Hydroxyethyl Chains : The longer hydroxypropyl chain in the target compound may improve solubility over the hydroxyethyl group in , though surfactant-assisted formulations (as in ) remain critical for low-solubility analogues .

Pharmacological Implications

  • Target Selectivity : The cyclopropane derivative in shows diastereomer-dependent activity (dr 23:1), highlighting the importance of stereochemistry in carboxamide derivatives . The target compound’s lack of stereocenters may simplify synthesis but reduce selectivity.
  • Metabolic Stability: The chlorothiophene group in the target compound may confer resistance to oxidative metabolism compared to the methoxyphenoxy group in , which is prone to demethylation .

Biological Activity

N-[3-(1-Benzofuran-2-YL)-3-Hydroxypropyl]-5-Chlorothiophene-2-Carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a benzofuran moiety, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 3 1 Benzofuran 2 YL 3 Hydroxypropyl 5 Chlorothiophene 2 Carboxamide\text{N 3 1 Benzofuran 2 YL 3 Hydroxypropyl 5 Chlorothiophene 2 Carboxamide}

This structure includes:

  • Benzofuran : A fused ring system that contributes to the biological activity.
  • Chlorothiophene : A sulfur-containing ring that enhances the compound's reactivity and potential interactions with biological targets.
  • Hydroxypropyl group : Imparts solubility and may influence the compound's interaction with enzymes or receptors.

Anticancer Activity

Recent studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds effectively inhibited cancer cell proliferation by targeting critical signaling pathways such as AKT and PLK1. The compound's structure suggests it may also interact with these pathways, leading to potential anticancer effects.

CompoundIC50 (μM)Mechanism of Action
MCC101916.4Inhibition of PLK1
Doxorubicin1.136DNA intercalation

The presence of the hydroxy group in this compound may enhance its cytotoxic effects by increasing the binding affinity to target proteins involved in tumor growth.

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties. The compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes could be a significant area of research. Preliminary data suggest that modifications to the benzofuran structure can lead to enhanced antibacterial activity.

Case Studies

  • Study on Lung Cancer Cells :
    • Researchers evaluated the effects of benzofuran derivatives on A549 lung adenocarcinoma cells.
    • Results indicated a reduction in cell viability and induction of apoptosis, suggesting that this compound may exhibit similar effects.
  • Antimicrobial Testing :
    • A series of benzofuran compounds were tested against various bacterial strains.
    • The results showed that compounds with chlorine substitutions had improved antibacterial activity compared to their non-chlorinated counterparts.

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